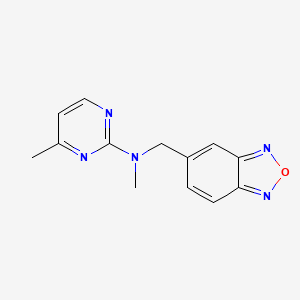

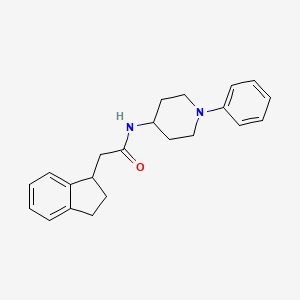

![molecular formula C13H16N2O2 B5638674 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638674.png)

N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide and related compounds involves complex chemical processes aimed at creating molecules with specific characteristics. For instance, the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives as photooxidation retardants in polymers highlights the compound's potential in enhancing polymer stability against UV degradation. This process emphasizes the role of intramolecular charge transfer and double hydrogen bonding in defining the compound's effectiveness as a UV absorber (Hanna & Girges, 1990).

Molecular Structure Analysis

The molecular structure of N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide and its analogs is pivotal in understanding their chemical behavior. The crystal structure analyses, such as those conducted on fentanyl analogs, reveal the significance of centrosymmetrically related cations and their interactions with anions and water molecules in the compound's overall stability and reactivity (Jimeno et al., 2003).

Chemical Reactions and Properties

The compound's reactivity is illustrated by its involvement in various chemical reactions, such as the Lewis acid catalyzed cyanation of indoles and pyrroles, showcasing its versatility in organic synthesis (Yang, Zhang, & Wang, 2011). Additionally, its role in the synthesis of mesoionic monosubstituted 3-oxo-propanamides or thioamides through reactions with pyridinium and isoquinolinium ylides further demonstrates its chemical utility (Seifi et al., 2015).

Physical Properties Analysis

The compound's physical properties, including its solubility, melting point, and crystalline structure, are crucial for its application in various fields. For example, the synthesis and molecular structure analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide highlight its efficiency as a fluorescent ATRP initiator in polymerizations, indicating its physical properties' impact on its practical applications (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

Understanding the compound's chemical properties, such as reactivity, stability under various conditions, and interactions with other compounds, is essential. The synthesis and characterization of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity underscore the compound's versatile chemical nature and potential for therapeutic applications (Doria et al., 1991).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty whatsoever .

Propiedades

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-12(16)14-10-5-3-6-11(9-10)15-8-4-7-13(15)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSOQGUTGULJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)

![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)

![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)

![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)

![5-[2-(3-cyclopropyl-1-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-tetrazole](/img/structure/B5638685.png)

![4-ethyl-3-phenyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5638699.png)

![2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5638709.png)

![(1S*,5R*)-3-benzoyl-6-[(4-methylpyrimidin-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638712.png)